Glycyrrhizic acid

Description

Properties

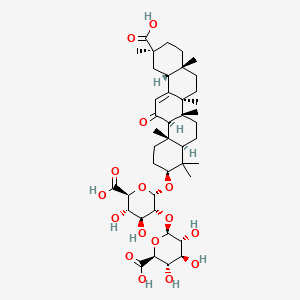

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMYEXLTVQXZCA-VLQRKCJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157438 | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0, 132215-36-2 | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycyrrhizic acid's fundamental biochemical properties and structure.

An In-depth Technical Guide on the Core Biochemical Properties and Structure of Glycyrrhizic Acid

Introduction

This compound (GA), also known as glycyrrhizin (B1671929) or glycyrrhizinic acid, is the primary bioactive triterpenoid (B12794562) saponin (B1150181) extracted from the roots and rhizomes of the licorice plant, Glycyrrhiza glabra.[1][2] Renowned for its intense sweetness, approximately 50 times that of sucrose, it is widely utilized in the food, confectionery, and pharmaceutical industries.[3][4] Beyond its sweetening properties, this compound possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects, making it a subject of extensive scientific research.[1][5] This technical guide provides a comprehensive overview of the fundamental structure and biochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a glycoside of glycyrrhetinic acid.[6] Its structure consists of a hydrophobic pentacyclic triterpenoid aglycone, 18β-glycyrrhetinic acid, linked to a hydrophilic portion composed of two molecules of D-glucuronic acid.[3][7][8] This amphiphilic nature is crucial for its biological activities and its potential as a drug delivery system.[9]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | References |

| Molecular Formula | C₄₂H₆₂O₁₆ | [6][10] |

| Molecular Weight | 822.93 g/mol | [6][10] |

| CAS Registry Number | 1405-86-3 | [6] |

| Appearance | White to beige crystalline powder | [11] |

| Melting Point | 212-217 °C (decomposes) | [6][11] |

| Solubility | Freely soluble in hot water and alcohol; practically insoluble in ether. Soluble in methanol (B129727) and DMSO. Precipitates in acidic conditions (pH < 4.5). | [6][11][12] |

| Optical Rotation | [α]D¹⁷ +46.2° (c = 1.5 in alcohol) | [6][11] |

| UV Maximum (λmax) | 248 nm | [6] |

Core Biochemical Mechanisms of Action

This compound exerts its diverse pharmacological effects through multiple biochemical pathways. Its polypharmacological nature is attributed to its interaction with various cellular targets.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are primarily mediated through the inhibition of key inflammatory signaling pathways.

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[13][14] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15] This leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][14][15][16]

Furthermore, this compound can inhibit the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2) and p38, which are upstream regulators of NF-κB.[13][15] By blocking these pathways, GA effectively dampens the inflammatory cascade.[15]

High-mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a late-phase pro-inflammatory cytokine when released into the extracellular space.[17][18] this compound directly binds to HMGB1, specifically to its two HMG box domains, with a dissociation constant (Kd) of approximately 150 µM.[17] This binding inhibits the chemoattractant and mitogenic activities of HMGB1, preventing it from interacting with its receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[17][19] By neutralizing extracellular HMGB1, this compound blocks a key driver of chronic inflammation.[5][17][20]

Modulation of Cortisol Metabolism

A hallmark biochemical property of this compound is its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[21][22][23] This enzyme is responsible for the conversion of active cortisol into its inactive metabolite, cortisone (B1669442), primarily in mineralocorticoid target tissues like the kidney.[22][23]

By competitively inhibiting 11β-HSD2, this compound increases the local concentration and prolongs the half-life of cortisol.[24][25] The elevated cortisol can then bind to and activate mineralocorticoid receptors, mimicking the effects of aldosterone.[22] This mechanism is responsible for the pseudoaldosteronism (e.g., hypertension, hypokalemia) observed with high or chronic consumption of licorice.[21][26] this compound has also been shown to decrease the activity of 11β-HSD1, which is involved in regenerating active cortisol from cortisone in glucocorticoid target tissues like the liver and adipose tissue.[27]

Antiviral Activity

This compound and its metabolites exhibit broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including hepatitis viruses, herpesviruses, and coronaviruses.[1][7] Its mechanisms of action are multifaceted and include:

-

Inhibition of Virus Entry: GA can interfere with virus attachment and penetration into host cells.[7][8] For SARS-CoV-2, it has been shown to bind to the ACE2 receptor and the viral spike protein, blocking viral entry.[7]

-

Inhibition of Viral Replication: It can inhibit viral gene expression and replication processes.[7][8][28]

-

Modulation of Host Factors: GA can inhibit cellular processes like SUMOylation, which some viruses require for replication.[28][29]

-

Immunomodulation: It can induce the production of endogenous interferons and modulate cytokine responses, contributing to viral clearance.[7]

Experimental Protocols

This section outlines standard methodologies for the extraction, quantification, and evaluation of the anti-inflammatory properties of this compound.

Extraction of this compound from Licorice Root

This protocol describes a standard maceration technique for extracting GA.

-

Preparation: Purchase authenticated licorice roots (Glycyrrhiza glabra) and grind them into a coarse powder.[30]

-

Maceration: Weigh 100 g of the powdered root and place it in a large conical flask. Add 500 mL of an aqueous ammonia (B1221849) solution (e.g., 0.5% v/v).

-

Extraction: Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

Filtration: Filter the mixture through a muslin cloth and then through Whatman No. 1 filter paper to remove solid debris.

-

Acidification: Slowly add sulfuric acid (e.g., 5% v/v) to the filtrate with constant stirring until the pH reaches 2-3. This will cause the this compound to precipitate.

-

Isolation: Allow the precipitate to settle for 24 hours. Decant the supernatant and collect the crude precipitate by centrifugation (e.g., 3000 rpm for 15 minutes).

-

Washing & Drying: Wash the precipitate with distilled water to remove excess acid, and then dry it in a desiccator or a vacuum oven at a low temperature (<60 °C) to yield crude this compound powder.[30]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a validated method for the quantitative analysis of GA.[31][32][33]

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[33]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol or acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) or water with phosphoric/acetic acid).[33][34]

-

Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 100 µg/mL) in the mobile phase. Create a series of dilutions (e.g., 2-120 µg/mL) to generate a calibration curve.[31][32]

-

Sample Preparation: Accurately weigh the extracted sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples. Plot the peak area against the concentration of the standards to create a calibration curve. Determine the concentration of GA in the samples by interpolating their peak areas from the curve.[32]

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of GA to inhibit the production of inflammatory mediators in RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 25-75 µM) for 1-2 hours.[16]

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

Cytokine Measurement (ELISA): Use the cell culture supernatant to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay. After treatment, add MTT solution to the cells, incubate, and then add a solubilizing agent (e.g., DMSO). Measure absorbance at 570 nm.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Glycyrrhizin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1405-86-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [drugfuture.com]

- 7. A Review of the Antiviral Activities of this compound, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. chembk.com [chembk.com]

- 12. Laboratory analysis of this compound [blog.yeswelab.fr]

- 13. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Attenuates Sepsis-Induced Acute Kidney Injury by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Inhibits High-Mobility Group Box-1 and Homocysteine-Induced Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glycyrrhizin ameliorates inflammatory pain by inhibiting microglial activation-mediated inflammatory response via blockage of the HMGB1-TLR4-NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Glycyrrhetinic Acid? [synapse.patsnap.com]

- 23. caringsunshine.com [caringsunshine.com]

- 24. Licorice inhibits 11 beta-hydroxysteroid dehydrogenase messenger ribonucleic acid levels and potentiates glucocorticoid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. restorativemedicine.org [restorativemedicine.org]

- 26. Glycyrrhizin induces mineralocorticoid activity through alterations in cortisol metabolism in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of this compound on 11 β-hydroxysteroid dehydrogenase (11 βHSD1 and 2) activities and HOMA-IR in rats at different treatment periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 29. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scielo.isciii.es [scielo.isciii.es]

- 31. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]

- 32. ajrconline.org [ajrconline.org]

- 33. alliedacademies.org [alliedacademies.org]

- 34. sid.ir [sid.ir]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Studies and Exploratory Research of Glycyrrhizic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhizic acid (GA), a triterpenoid (B12794562) saponin (B1150181) glycoside extracted from the roots of the licorice plant (Glycyrrhiza species), has been a subject of scientific interest for decades owing to its diverse pharmacological activities. Historically used in traditional medicine, initial and exploratory research has unveiled its potential as a multifaceted therapeutic agent. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its core biological activities, mechanisms of action, and the experimental methodologies used in its investigation. Quantitative data from various studies are summarized, and key experimental protocols are detailed to facilitate further research and development. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding the complex interactions of this promising natural compound.

Chemical and Physicochemical Properties

This compound (or Glycyrrhizin) is composed of a hydrophilic part, consisting of two glucuronic acid molecules, and a hydrophobic part, glycyrrhetinic acid.[1][2] This amphiphilic nature is crucial to its biological activity and allows for self-association into nanoparticle-like structures.[1] Upon oral ingestion, GA is hydrolyzed by intestinal bacteria to its active metabolite, 18β-glycyrrhetinic acid, which is responsible for many of its pharmacological effects.[3]

| Property | Value | Reference |

| Molecular Formula | C42H62O16 | [4] |

| Molecular Weight | 822.93 g/mol | |

| Melting Point | 220°C (estimate) | [5] |

| Solubility | Freely soluble in hot water and alcohol; practically insoluble in ether. | |

| Sweetness | 30 to 50 times sweeter than sucrose. | [3] |

Core Pharmacological Activities and Quantitative Data

Initial research has established that this compound possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and anticancer effects.[6][7]

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation and migration.[2][7][8]

| Compound | Cell Line | IC50 Value | Reference |

| Glycyrrhizin | A549 (Non-small cell lung cancer) | 6.17 mM | [2] |

| 18α-monoglucuronide of Glycyrrhizinic acid | HepG2 (Hepatocellular carcinoma) | 6.67 µM | [8] |

| 18α-monoglucuronide of Glycyrrhizinic acid | HeLa (Cervical cancer) | 7.43 µM | [8] |

| 18α-monoglucuronide of Glycyrrhizinic acid | A549 (Non-small cell lung cancer) | 15.76 µM | [8] |

| Glycyrrhizinic acid derivative (Compound 3a) | HeLa (Cervical cancer) | 11.4 ± 0.2 μM | [7] |

| Glycyrrhetinic acid derivative (Compound 89) | LIPO (Liposarcoma) | 4.5 to 9.9 µM | [9] |

| Glycyrrhetinic acid derivative (Compound 60) | NCI-H460 (Lung cancer) | 6.25 to 9.11 μM | [9] |

| Glycyrrhetinic acid derivative (Compound 65) | HeLa (Cervical cancer) | 1.1 µM | [9] |

Antiviral Activity

This compound has shown inhibitory effects against a range of DNA and RNA viruses. Its mechanisms of action include inhibiting viral entry and replication.[1][6]

| Compound | Virus | IC50 Value | Reference |

| Glycyrrhizin | Herpes Simplex Virus-1 (HSV-1) | 0.5 mM | [1] |

| This compound | Varicella-Zoster Virus | 0.71 mM | [6] |

| This compound | Epstein-Barr Virus (EBV) | 0.04 mM | [6] |

| Glycyvir (Glycyrrhizin nicotinate (B505614) derivative) | SARS-CoV-2 | 2-8 µM | [10] |

| Glycyvir (Glycyrrhizin nicotinate derivative) | HIV pseudoviruses | 3.9-27.5 µM | [10] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are attributed to its ability to modulate key inflammatory pathways.

| Compound | Assay | IC50 Value | Reference |

| Glycyrrhizin Aqueous Extract | In-vitro anti-inflammation | 143.65 µg/mL | [11] |

| This compound | BACE1 Inhibition | 20.12 µM | [12] |

Mechanisms of Action: Signaling Pathways

Exploratory research has identified several key signaling pathways modulated by this compound, which underpin its diverse pharmacological effects.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the translocation of the nuclear factor-κB (NF-κB), a critical regulator of the inflammatory response.[1][2] This inhibition leads to the suppression of pro-inflammatory cytokines such as TNF-α and various interleukins.[1]

Modulation of MAPK and PI3K/Akt Signaling Pathways

This compound has been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13] These pathways are upstream of NF-κB and are involved in cell proliferation, survival, and inflammation.

References

- 1. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 2. Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102453075A - Separation and purification process of this compound - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Broad Antiviral Spectrum of this compound for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Journey of a Natural Sweetener: A Technical Guide to the Natural Sources and Biosynthesis of Glycyrrhizic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhizic acid, a triterpenoid (B12794562) saponin (B1150181) renowned for its intense sweetness and wide-ranging pharmacological activities, is a natural product of significant interest in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its abundance in various licorice species. Furthermore, it delineates the intricate biosynthetic pathway responsible for its formation, from the initial cyclization of 2,3-oxidosqualene (B107256) to the final glycosylation steps. Detailed experimental protocols for the extraction, purification, and quantification of this compound, alongside methodologies for the functional characterization of key biosynthetic enzymes, are presented to facilitate further research and development in this field.

Natural Sources of this compound

This compound is primarily isolated from the roots and rhizomes of plants belonging to the Glycyrrhiza genus, commonly known as licorice. The concentration of this valuable compound can vary significantly depending on the species, geographical origin, and even the diameter of the root.[1] Glycyrrhiza glabra, Glycyrrhiza uralensis, and Glycyrrhiza inflata are the most commercially important species for this compound production.[2][3]

Table 1: this compound Content in Various Glycyrrhiza Species

| Glycyrrhiza Species | Plant Part | This compound Content (% dry weight) | Reference(s) |

| Glycyrrhiza glabra | Roots | 1.36 - 7.01 | [4] |

| Glycyrrhiza glabra (Iranian populations) | Roots | 1.36 - 3.40 | [1] |

| Glycyrrhiza glabra (Italian populations) | Roots | 1.96 - 2.24 | [4] |

| Glycyrrhiza uralensis | Roots | - | [2] |

| Glycyrrhiza flavescens ssp. flavescens | Leaves | 0.21 | [4] |

| Glycyrrhiza glabra (grown in Polatlı) | Leaves | - | [4] |

| Glycyrrhiza glabra (grown in Ankara) | Stems | 0.27 | [4] |

Note: The this compound content can be influenced by various factors including climate, soil conditions, and harvest time.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids and sterols in plants. The pathway proceeds through a series of oxidation and glycosylation reactions catalyzed by specific enzymes.

The key enzymatic steps are:

-

Cyclization: β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, β-amyrin.[5]

-

Oxidation: A series of oxidative reactions are carried out by two key cytochrome P450 monooxygenases (P450s):

-

Glycosylation: Finally, two sequential glucuronosylation reactions at the C-3 hydroxyl group of glycyrrhetinic acid are catalyzed by UDP-dependent glucuronosyltransferases (UGTs) to produce this compound.[7]

Experimental Protocols

Extraction and Purification of this compound

Objective: To extract and purify this compound from licorice root powder.

Materials:

-

Dried licorice root powder

-

Acetone[8]

-

Dilute nitric acid[8]

-

Dilute ammonia (B1221849) solution[8]

-

Propionic acid[9]

-

Methanol

-

Water

Protocol:

-

Maceration: Macerate the licorice root powder with a solvent mixture of acetone (B3395972) and dilute nitric acid for 2 hours.[8]

-

Filtration and Washing: Filter the mixture. To the remaining solid (marc), add an additional 20 ml of acetone, warm gently, and filter again. Combine the filtrates.[8]

-

Precipitation: To the combined filtrate, add a sufficient volume of dilute ammonia solution until the precipitation of ammonium (B1175870) glycyrrhizinate is complete.[8]

-

Collection and Washing: Collect the precipitate and wash it with 5 ml of acetone.[8]

-

Drying: Dry the collected precipitate to obtain crude this compound.[8]

-

Recrystallization (Purification):

-

Dissolve the crude this compound in 1-2 times its weight of propionic acid by heating to 90°C.[9]

-

If necessary, filter the hot solution to remove any insoluble impurities.[9]

-

Allow the solution to stand at room temperature for 48-72 hours to allow for the precipitation of this compound crystals.[9]

-

Separate and collect the purified crystals.[9]

-

Quantitative Analysis of this compound by HPLC

Objective: To quantify the amount of this compound in an extract using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)[10]

-

Phosphate (B84403) buffer (e.g., prepared to a specific molarity and pH)[10]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sample extract dissolved in a suitable solvent

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in a specific ratio (e.g., 55:45 v/v).[10] Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the this compound standard in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 20-120 µg/mL) to generate a calibration curve.[10]

-

Sample Preparation: Dissolve a known weight of the licorice extract in the mobile phase to a known volume. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Data Analysis:

-

Record the retention time and peak area for this compound in both the standard and sample chromatograms. The retention time for this compound is expected to be around 2.26 minutes under these conditions.[10]

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

-

Calculate the percentage of this compound in the original extract.

-

Functional Characterization of Biosynthetic Enzymes

Objective: To functionally characterize the enzymes involved in this compound biosynthesis through heterologous expression and in vitro assays.

3.3.1. Heterologous Expression of Biosynthetic Genes (e.g., in Saccharomyces cerevisiae)

-

Gene Cloning: Amplify the full-length coding sequences of the target genes (e.g., bAS, CYP88D6, CYP72A154) from licorice cDNA using PCR.

-

Vector Construction: Clone the amplified gene fragments into a suitable yeast expression vector.

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain.

-

Expression Induction: Grow the transformed yeast cells and induce protein expression according to the specific vector system used.

-

Microsome Preparation (for P450s): For cytochrome P450 enzymes, prepare microsomal fractions from the yeast cells for use in in vitro assays.

3.3.2. In Vitro Enzyme Assays

-

β-Amyrin Synthase (bAS) Assay:

-

Incubate the yeast microsomes containing the expressed bAS with the substrate 2,3-oxidosqualene.

-

Extract the reaction products with an organic solvent (e.g., n-hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-amyrin standard.[5]

-

-

Cytochrome P450 (CYP88D6 and CYP72A154) Assays:

-

Incubate the yeast microsomes containing the expressed P450 and a cytochrome P450 reductase (as an electron donor) with the appropriate substrate (β-amyrin for CYP88D6; 11-oxo-β-amyrin for CYP72A154) and NADPH.[5]

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).[5]

-

Analyze the products by GC-MS or LC-MS and compare with authentic standards of the expected products (11-oxo-β-amyrin and glycyrrhetinic acid, respectively).[5]

-

-

UDP-Glucuronosyltransferase (UGT) Assay:

Conclusion

This technical guide has provided a detailed examination of the natural sources and biosynthetic pathway of this compound. The quantitative data presented highlights the variability of this compound content in different licorice species, emphasizing the importance of source selection for commercial production. The elucidation of the complete biosynthetic pathway, including the key enzymes bAS, CYP88D6, CYP72A154, and UGTs, opens up avenues for metabolic engineering and synthetic biology approaches to enhance the production of this high-value compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals, enabling further exploration and utilization of this compound and its derivatives.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound and Its Derivatives: Promising Candidates for the Management of Type 2 Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel glucuronosyltransferase has an unprecedented ability to catalyse continuous two‐step glucuronosylation of glycyrrhetinic acid to yield glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. JPS6137798A - Method of purifying this compound - Google Patents [patents.google.com]

- 10. ajrconline.org [ajrconline.org]

The Enduring Legacy of Glycyrrhizic Acid: A Journey Through Traditional Medicine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycyrrhizic acid, the primary active saponin (B1150181) in licorice root (Glycyrrhiza species), boasts a rich and extensive history in traditional medicine, spanning millennia and diverse cultures. From the papyri of ancient Egypt to the foundational texts of Traditional Chinese Medicine (TCM) and Ayurveda, the sweet root has been revered for its wide-ranging therapeutic properties. This technical guide provides an in-depth exploration of the historical context of this compound, bridging the gap between its traditional applications and modern scientific understanding. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its traditional preparations, quantitative analysis, and the experimental validation of its historical uses.

Historical Context and Traditional Uses

The use of licorice root is documented in some of humanity's earliest medical texts. Its application across different civilizations for similar ailments underscores its consistent and reproducible therapeutic effects.

-

Ancient Egypt, Greece, and Rome: In ancient Egypt, licorice was used as a medicinal drink and was found in the tomb of King Tutankhamun.[1][2][3] The ancient Greeks learned of its uses from the Scythians, who chewed the root to quench thirst and enhance stamina.[4][5] Physicians like Hippocrates and Dioscorides documented its use for respiratory ailments, such as coughs and sore throats, and for liver diseases.[4][5] Roman soldiers also carried licorice root for its thirst-quenching properties.[6] Pliny the Elder, a Roman author and naturalist, recommended it for asthma and mouth ulcers.[7]

-

Traditional Chinese Medicine (TCM): Known as "Gan Cao" (甘草), meaning "sweet herb," licorice is one of the most frequently used herbs in TCM.[7] Its earliest mention dates back to the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica), around 2300 BC.[7] In TCM, Gan Cao is considered a "guiding herb" that harmonizes the effects of other herbs in a formula, reduces their toxicity, and enhances their efficacy.[8][9] Its primary traditional uses in TCM include treating digestive issues like stomach ulcers, respiratory problems such as coughs and sore throats, and protecting the liver.[4][8] It is also used to tonify the "Qi" (vital energy) of the spleen and heart.[9][10]

-

Ayurvedic Medicine: In Ayurveda, licorice is known as "Yashtimadhu" or "Mulethi."[10][11] It is recognized for its rejuvenating, anti-inflammatory, and expectorant properties.[10] Traditional Ayurvedic uses include treating respiratory conditions, digestive complaints like acidity and ulcers, and as a general tonic to improve strength and immunity.[12][13] It is also valued for its ability to improve skin complexion and as a brain tonic.[13]

A summary of the traditional uses of licorice root across different systems of medicine is presented in Table 1.

Quantitative Data from Traditional and Modern Analysis

Understanding the concentration of this compound in traditional preparations is key to contextualizing its historical use. While historical records lack the precise quantitative analysis available today, modern analytical techniques have allowed for the determination of this compound content in both raw licorice root and various preparations.

| Preparation/Product | This compound Content | Reference |

| Raw Licorice Root (Glycyrrhiza glabra) | 2.20% - 6.53% | [14] |

| Licorice Root (Geographically Diverse Samples) | 22.2 - 32.3 mg/g | [15] |

| Licorice Extract Powder | 79 - 113 mg/g | [15] |

| Licorice Block | 44 - 98 mg/g | [15] |

| Licorice-containing Confectionery | 0.26 - 7.9 mg/g | [15] |

| Licorice-containing Health Products | 0.30 - 47.1 mg/g | [15] |

| Brewed Licorice Tea | up to 1203 mg/L | [8] |

| Yashtimadhu Churna | 0.78% | [5] |

Table 1: Quantitative Analysis of this compound in Various Forms.

Traditional Preparation Methods

The efficacy of traditional herbal remedies is intrinsically linked to their preparation methods. For licorice, decoctions and infusions were the most common forms of administration.

Workflow for a Traditional Licorice Decoction

Caption: A generalized workflow for preparing a traditional licorice root decoction.

Ayurvedic Yashtimadhu Decoction

A common Ayurvedic method involves boiling one teaspoon of Yashtimadhu powder in 200-250 ml of water until the volume is reduced by half.[12] This decoction is often used for gargling to soothe throat inflammation.[12] Another approach uses a ratio of 1 part dried herb to 16 parts water, which is then simmered until reduced to 4 parts of the original volume.[16]

Traditional Chinese Medicine (TCM) Gan Cao Preparation

In TCM, Gan Cao is often processed to modify its therapeutic properties. Raw Gan Cao (Sheng Gan Cao) is used for its cooling and detoxifying effects.[17] Honey-fried Gan Cao (Zhi Gan Cao or Mi Gan Cao) is prepared by stir-frying licorice slices with honey.[17][18] This preparation is considered more warming and is used to tonify the "Qi".[17]

Experimental Protocols for Validating Traditional Uses

Modern scientific methods have been employed to investigate and validate the traditional therapeutic claims of this compound. Below are detailed protocols for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantitative analysis of this compound in herbal preparations.[19][20][21]

1. Sample Preparation:

- Accurately weigh approximately 2 grams of powdered licorice root or herbal formulation.

- Add 16 ml of methanol (B129727) and sonicate for one hour to extract this compound.

- Filter the solution through Whatman No. 41 filter paper.

- Evaporate the filtrate to dryness to obtain the residue.

- Dissolve a known amount of the dried residue in the mobile phase to achieve a concentration within the calibration range.

2. Standard Preparation:

- Prepare a stock solution of a known concentration (e.g., 100 μg/mL) of this compound standard in the mobile phase.

- Prepare a series of working standards by diluting the stock solution to concentrations ranging from 20 to 120 μg/mL.

3. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).

- Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 45:55 v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μL.

- Detection: UV detector at 256 nm.

- Column Temperature: Ambient.

4. Analysis:

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.

- Inject the sample solution and record the peak area.

- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[1][13][22]

1. Reagents:

- 1% aqueous solution of egg albumin.

- Phosphate-buffered saline (PBS), pH 6.4.

- This compound solution of varying concentrations.

- Diclofenac sodium as a standard anti-inflammatory drug.

2. Procedure:

- Prepare the reaction mixture (5 mL total volume) by adding:

- 0.2 mL of 1% egg albumin solution.

- 2.8 mL of PBS (pH 6.4).

- 2.0 mL of varying concentrations of this compound solution or standard drug.

- For the control, add 2.0 mL of distilled water instead of the sample.

- Incubate the mixtures at 37°C for 15 minutes.

- Heat the mixtures in a water bath at 70°C for 15 minutes.

- After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

3. Calculation:

- The percentage inhibition of protein denaturation is calculated using the formula:

- % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model

This animal model is widely used to evaluate the liver-protective effects of therapeutic agents.[2][9][23][24][25]

1. Animal Model:

- Use male Sprague-Dawley rats (or a similar rodent model).

- Divide the animals into three groups: Control, CCl₄-treated, and CCl₄ + this compound-treated.

2. Induction of Liver Injury:

- Induce liver fibrosis in the CCl₄ and CCl₄ + this compound groups by subcutaneous injection of a 40% solution of CCl₄ in olive oil (e.g., 0.3 mL/100 g body weight) twice a week for 8 weeks.

- The control group receives an equivalent volume of olive oil.

3. Treatment:

- Administer a 0.2% solution of this compound in double-distilled water to the CCl₄ + this compound group by intraperitoneal injection (e.g., 3 mL per rat) three times a week, starting from the first week.

- The control and CCl₄ groups receive an equivalent volume of double-distilled water.

4. Evaluation:

- At the end of the treatment period, collect blood samples to measure liver function enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

- Euthanize the animals and collect liver tissues for histopathological examination (e.g., H&E staining for general morphology and Sirius red staining for collagen deposition).

Signaling Pathways and Mechanisms of Action

Modern research has elucidated the molecular mechanisms underlying the traditional therapeutic effects of this compound, particularly its anti-inflammatory properties. Two key signaling pathways involved are the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[26][27][28][29]

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival and proliferation and also plays a role in inflammation. This compound can modulate this pathway, contributing to its anti-inflammatory effects.[27][30]

Caption: this compound modulates the PI3K/Akt pathway, contributing to its anti-inflammatory effects.

Conclusion

The historical and continued use of licorice root and its active compound, this compound, in traditional medicine provides a compelling foundation for modern pharmacological research. The convergence of historical knowledge with contemporary scientific validation highlights the enduring therapeutic potential of this natural product. The detailed protocols and mechanistic insights presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the benefits of this compound in the development of novel therapeutics for a range of inflammatory and other chronic diseases. Further investigation into the nuances of traditional preparation methods and their impact on the bioavailability and efficacy of this compound will undoubtedly pave the way for new and innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Protective Effect of Glycyrrhetinic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avcri.org [avcri.org]

- 4. sacredlotus.com [sacredlotus.com]

- 5. valentines-liquorice.uk [valentines-liquorice.uk]

- 6. yinyanghouse.com [yinyanghouse.com]

- 7. green-herbs.shop [green-herbs.shop]

- 8. researchgate.net [researchgate.net]

- 9. Hepatoprotective effect of different combinations of 18α-and 18β-Glycyrrhizic acid against CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zhi Gan Cao Tang - TCM Formula Information | Me & Qi [meandqi.com]

- 11. ladyleeshome.com [ladyleeshome.com]

- 12. deepayurveda.in [deepayurveda.in]

- 13. jddtonline.info [jddtonline.info]

- 14. A history of the therapeutic use of liquorice in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The determination of glycyrrhizin in selected UK liquorice products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. earthsongseeds.co.uk [earthsongseeds.co.uk]

- 17. treasureoftheeast.com [treasureoftheeast.com]

- 18. Glycyrrhiza, Licorice, Gan Cao PRO – MedicineTraditions - Medicine Traditions [medicinetraditions.com]

- 19. ajrconline.org [ajrconline.org]

- 20. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. medwinpublishers.com [medwinpublishers.com]

- 23. This compound attenuates CCl4-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]

- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 27. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 18β-Glycyrrhetinic acid suppresses allergic airway inflammation through NF-κB and Nrf2/HO-1 signaling pathways in asthma mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The In Vivo Odyssey of Glycyrrhizic Acid: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizic acid (GA), a triterpenoid (B12794562) saponin (B1150181) glycoside, is the principal sweet-tasting component of licorice root (Glycyrrhiza glabra). Beyond its use as a natural sweetener, GA and its primary active metabolite, glycyrrhetinic acid (GRA), have garnered significant interest in the pharmaceutical industry for their broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. A thorough understanding of the in vivo pharmacokinetics and metabolism of GA is paramount for its safe and effective therapeutic application, as well as for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and study workflows.

Pharmacokinetics of this compound and Glycyrrhetinic Acid

The pharmacokinetic profile of this compound is unique and largely dictated by its initial metabolism in the gastrointestinal tract. Upon oral administration, GA is poorly absorbed in its intact form.[1] Instead, it undergoes extensive presystemic hydrolysis by β-D-glucuronidases produced by intestinal bacteria, liberating its aglycone, 18β-glycyrrhetinic acid (GRA).[2] GRA is the primary moiety responsible for the pharmacological effects of licorice.

Absorption

The oral bioavailability of intact this compound is very low, estimated to be approximately 1% in rats.[1] In contrast, the biotransformation of GA to GRA by gut microbiota is highly efficient, leading to complete absorption of the resulting GRA from the intestine.[2] This conversion is a critical step, as GRA is significantly more potent than GA. The absorption of GRA can be slow, with peak plasma concentrations observed several hours after oral administration of GA.

Distribution

Once absorbed, glycyrrhetinic acid is highly bound to plasma proteins, particularly albumin. This extensive protein binding limits the volume of distribution of GRA. Species differences in plasma protein binding have been observed, with a higher affinity for human serum albumin compared to rat serum albumin. Tissue distribution studies in rats indicate that after intravenous administration, GA is rapidly distributed to various tissues, with the highest concentrations found in the liver.[3]

Metabolism

The metabolism of this compound is a multi-step process. Following its hydrolysis to glycyrrhetinic acid in the gut, GRA is absorbed and undergoes hepatic metabolism. The primary metabolic pathway for GRA in the liver is conjugation with glucuronic acid and sulfate. These conjugates are then actively transported into the bile.

A key feature of glycyrrhetinic acid's pharmacokinetics is its significant enterohepatic circulation.[4] The GRA conjugates excreted in the bile are transported to the intestine, where they can be hydrolyzed back to GRA by intestinal bacteria. This liberated GRA is then reabsorbed into the systemic circulation, contributing to a prolonged elimination half-life and sustained plasma concentrations.[4]

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces. After intravenous administration of GA to rats, a significant portion of the dose is excreted in the bile as intact GA and its metabolites.[4] Studies with bile duct-cannulated rats have shown that biliary excretion is the predominant elimination pathway. Urinary excretion of GA and its metabolites is generally low.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and glycyrrhetinic acid in rats, a common preclinical model.

Table 1: Pharmacokinetic Parameters of this compound (GA) in Rats After Intravenous Administration

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |

| 2 | - | - | - | - |

| 10 | - | - | - | - |

| 50 | - | - | - | - |

Data not consistently available for Cmax and Tmax with IV administration as peak concentration occurs at the time of injection.

Table 2: Pharmacokinetic Parameters of Glycyrrhetinic Acid (GRA) in Rats After Oral Administration of this compound (GA)

| GA Dose (mg/kg) | GRA Cmax (µg/mL) | GRA Tmax (h) | GRA AUC (µg·h/mL) | GRA t½ (h) |

| 10 | - | ~11.4 | 15.4 | 18.8 |

| 100 | 1.5 - 3 | - | - | - |

| 150 | 0.096 | 10.95 | 1.28 | 9.65 |

Table 3: Pharmacokinetic Parameters of Glycyrrhetinic Acid (GRA) in Rats After Oral and Intravenous Administration of GRA

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |

| IV | 5.7 | - | - | 9.2 | 1.1 |

| Oral | 5.7 | - | - | 10.6 | 9.3 |

Table 4: Distribution and Excretion of this compound and its Metabolites

| Parameter | Value | Species | Notes |

| Oral Bioavailability | |||

| This compound | ~1% | Rat | Poorly absorbed from the GI tract.[1] |

| Glycyrrhetinic Acid (from GA) | High (complete conversion and absorption) | Rat | The AUC of GRA after oral GA is comparable to that after IV administration of an equimolar dose of GRA.[2] |

| Plasma Protein Binding | |||

| Glycyrrhetinic Acid | High | Rat | Specific and nonspecific binding observed. |

| Tissue Distribution | |||

| This compound | Liver > Other tissues | Rat | After IV administration, highest concentrations are found in the liver.[3] |

| Excretion | |||

| Biliary Excretion (as GA) | 80.6 ± 9.9% (of IV dose) | Rat | Predominant route of elimination for intact GA.[4] |

| Biliary Excretion (as GRA-glucuronide) | 63.6 ± 6.4% (of IV dose of GRA) | Rat | Major detoxification pathway for GRA. |

Experimental Protocols

A clear and robust experimental design is crucial for accurately characterizing the pharmacokinetics of this compound. Below are detailed methodologies for key in vivo experiments.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats, weighing 200-250g, are commonly used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Animals are fasted overnight prior to dosing.

-

-

Dosing:

-

Oral Administration: this compound is dissolved in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose). The solution is administered via oral gavage at a specified dose.

-

Intravenous Administration: this compound is dissolved in a sterile vehicle suitable for injection (e.g., saline). The solution is administered as a bolus injection via the tail vein.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Bile Duct Cannulation for Excretion Studies:

-

Rats are anesthetized (e.g., with isoflurane).

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is carefully cannulated with polyethylene (B3416737) tubing.

-

The cannula is exteriorized through a subcutaneous tunnel to the back of the neck.

-

Bile is collected at specified intervals after dosing.

-

Sample Preparation and Bioanalysis by LC-MS/MS

-

Plasma Sample Preparation:

-

Protein Precipitation: A common method involves adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower limits of quantification, SPE can be employed. Plasma samples are loaded onto an appropriate SPE cartridge, washed to remove interferences, and the analytes are then eluted with a suitable solvent.

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves extracting the analytes from the plasma into an immiscible organic solvent.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification. Specific precursor-to-product ion transitions for this compound and glycyrrhetinic acid are monitored.

-

Quantification: The concentration of the analytes in the samples is determined by comparing their peak areas to those of a standard curve prepared in blank plasma.

-

Visualizing the Pathways and Processes

Diagrams are powerful tools for illustrating complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Metabolic Pathway of this compound

This diagram illustrates the journey of this compound from oral ingestion to its ultimate metabolic fate, highlighting the critical role of the gut microbiota and enterohepatic circulation.

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

This flowchart outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound in a rat model.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by poor oral absorption of the parent compound, extensive presystemic metabolism to its active aglycone, glycyrrhetinic acid, by the gut microbiota, and a pronounced enterohepatic circulation of GRA. This complex pharmacokinetic profile leads to a sustained systemic exposure to the active moiety. The primary route of elimination is biliary excretion. A thorough understanding of these processes, supported by robust experimental data and clear visualization of the metabolic pathways, is essential for the rational development of this compound and its derivatives as therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this promising natural product.

References

- 1. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycyrrhizin and 18 beta-glycyrrhetinic acid: a comparative study of the pharmacological effects induced in the rat after prolonged oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of glycyrrhetic acid, a major metabolite of glycyrrhizin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyrrhizic Acid: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) isolated from the roots of the licorice plant (Glycyrrhiza species), has been a cornerstone of traditional medicine for centuries.[1][2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its anti-inflammatory, antiviral, hepatoprotective, and anticancer effects. Detailed summaries of quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines key experimental protocols utilized in the investigation of this compound's bioactivities and provides visual representations of the core signaling pathways it modulates through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

This compound is a conjugate of two molecules of glucuronic acid and one molecule of glycyrrhetinic acid.[1][2] Its pharmacological effects are largely attributed to its aglycone, glycyrrhetinic acid, which is formed by the hydrolysis of this compound in vivo.[1] GA has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, hepatoprotective, and anticancer properties.[2][4][5][6] These effects are mediated through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][7] This guide will delve into the scientific evidence supporting these therapeutic effects, presenting quantitative data and methodologies to facilitate further research and development.

Therapeutic Effects and Applications

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][8] The primary mechanisms involve the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[1][7]

Antiviral Activity

GA has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV-1), and hepatitis C virus (HCV).[3][9][10][11] Its antiviral mechanisms are multifaceted and include inhibiting viral entry and replication.[9][10]

Hepatoprotective Properties

This compound has been used clinically for the treatment of chronic hepatitis.[2][5] Its hepatoprotective effects are attributed to its ability to reduce liver injury and inflammation. In vivo studies using models such as carbon tetrachloride (CCl4)-induced liver injury have demonstrated that GA can significantly decrease serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and attenuate liver histopathology.[12][13]

Anticancer Potential

GA has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][5] Its anticancer mechanisms involve cell cycle arrest and the modulation of signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the therapeutic effects of this compound from various preclinical and clinical studies.

Table 1: In Vitro Anti-inflammatory and Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Therapeutic Area | IC₅₀ Value | Reference |

| HeLa (Human cervical cancer) | Anticancer | 11.4 ± 0.2 μM | [4] |

| HaCaT (Human keratinocytes) | Anticancer | 242 µg/mL | [5] |

| A549 (Human lung carcinoma) | Anticancer | 205.6 μg/mL | [5] |

| TF-1 (Human leukemia) | Anticancer | 16 μM | [14] |

| HCV-infected liver cells | Antiviral (HCV) | 14 ± 2 μg/mL | [15] |

Table 2: In Vivo Hepatoprotective Effects of this compound

| Animal Model | GA Dosage | Key Findings | Reference |

| CCl₄-induced liver fibrosis in rats | 3 mL of 0.2% GA solution, three times a week for 8 weeks | Significantly reduced serum ALT (526.7 ± 57.2 to 342 ± 44.8 U/L, P < 0.05) and AST (640 ± 33.7 to 462.8 ± 30.6 U/L, P < 0.05) | [12] |

| CCl₄-induced liver injury in rats | Oral administration of 18α-GA and 18β-GA (4:6 ratio) daily for 4 weeks | Significantly decreased serum ALT and AST levels | [13] |

| CCl₄-induced oxidative damage in rats | 100, 150, 300 mg/kg b.w. of licorice extract | Reduced serum TNF-α levels to 83%, 71%, and 49% respectively (p < 0.01) | [16] |

Table 3: Clinical Trial Data for this compound in Liver Diseases

| Condition | GA Dosage and Administration | Key Quantitative Outcomes | Reference |

| Chronic Hepatitis C | 80, 160, or 240 mg intravenously, thrice weekly for 4 weeks | Mean ALT decrease of 23-29% at the end of treatment (placebo: 6%). No significant effect on HCV-RNA levels. | [14][17] |

| Autoimmune Hepatitis | Compound diammonium glycyrrhizinate, 150 mg three times daily | No significant difference in cumulative biochemical remission rate compared to hormone therapy (60.7% vs. 62.3%). Lower incidence of adverse reactions (15.52% vs. 31.03%). | [7][18][19][20] |

| Acute Onset Autoimmune Hepatitis | 100 ml/day intravenous glycyrrhizin (B1671929) | Controlled ALT levels at an early stage, comparable to combination therapy with corticosteroids. | [21] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's therapeutic effects.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of inflammatory mediators like iNOS and COX-2, as well as cytokines, are quantified using real-time quantitative PCR (RT-qPCR) with specific primers.[22][23][24][25]

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins in the NF-κB, MAPK, and PI3K/Akt pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-Akt).[26][27][28][29]

In Vivo Hepatoprotective Assay using CCl₄-induced Liver Injury Model

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Induction of Liver Injury: A solution of carbon tetrachloride (CCl₄) in olive oil (e.g., 40%) is administered via subcutaneous or intraperitoneal injection (e.g., 0.3 mL/100 g body weight) biweekly for a specified period (e.g., 8 weeks).[12]

-

This compound Administration: GA is administered orally or intraperitoneally at various doses (e.g., 50-400 mg/kg) before and/or after CCl₄ administration.[13][30]

-

Biochemical Analysis: At the end of the experiment, blood is collected, and serum levels of liver enzymes (ALT, AST) are measured using commercial assay kits.

-

Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome or Sirius red for histological evaluation of liver damage and fibrosis.[12]

-

Oxidative Stress Markers: Liver homogenates can be used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6]

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are underpinned by its ability to modulate several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[1][31]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can attenuate the phosphorylation of key MAPKs, including ERK, p38, and JNK, thereby inhibiting downstream inflammatory responses.[1][32]

Caption: this compound modulates the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. In some contexts, particularly in cancer, this compound has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][7][33][34][35]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[24][25][36][37][38][39][40]

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound stands out as a promising natural compound with a wide array of therapeutic applications. Its well-documented anti-inflammatory, antiviral, hepatoprotective, and anticancer properties are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2 provides a molecular basis for its diverse pharmacological effects.

While the existing data is compelling, further research is warranted to fully realize the therapeutic potential of this compound. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound and its active metabolite, glycyrrhetinic acid.

-

Clinical Trials: Conducting large-scale, well-controlled clinical trials to establish definitive efficacy and safety profiles for specific disease indications.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and reduced side effects.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents to enhance treatment outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Review article: glycyrrhizin as a potential treatment for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Protective Effect of Glycyrrhetinic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Research Progress of this compound on Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates CCl4-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatoprotective effect of different combinations of 18α-and 18β-Glycyrrhizic acid against CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. Glycyrrhizin as antiviral agent against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Intravenous glycyrrhizin for the treatment of chronic hepatitis C: a double-blind, randomized, placebo-controlled phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of this compound in Treatment of Autoimmune Hepatitis [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy of intravenous glycyrrhizin in the early stage of acute onset autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gene-quantification.de [gene-quantification.de]

- 23. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. benchchem.com [benchchem.com]

- 30. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]

- 31. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 32. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Glycyrrhetinic Acid Improves Insulin-Response Pathway by Regulating the Balance between the Ras/MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Glycyrrhizin regulates antioxidation through Nrf2 signaling pathway in rat temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Regulation of the Keap1-Nrf2 Signaling Axis by Glycyrrhetinic Acid Promoted Oxidative Stress-Induced H9C2 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

The Toxicological Profile and Safety Assessment of Glycyrrhizic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract